molecular formula C7H9N5O B057404 8-Ethylguanine CAS No. 113193-97-8

8-Ethylguanine

Cat. No.: B057404
CAS No.: 113193-97-8
M. Wt: 179.18 g/mol
InChI Key: NKXLJLHQYAGJLG-UHFFFAOYSA-N
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Description

8-Ethylguanine is a modified nucleobase derived from guanine, one of the four primary nucleobases in DNA and RNA. It is characterized by the addition of an ethyl group at the eighth position of the guanine molecule. This modification can significantly impact the molecule’s chemical properties and biological interactions, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

8-Ethylguanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of alkylation on nucleobases and their interactions with other molecules.

    Biology: It serves as a probe to investigate DNA damage and repair mechanisms, particularly in the context of alkylating agents.

    Medicine: Research on this compound contributes to understanding the mutagenic and carcinogenic effects of alkylating agents, aiding in the development of cancer therapies.

    Industry: It can be used in the development of diagnostic tools and assays to detect DNA damage and repair efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylguanine typically involves the alkylation of guanine. One common method is the reaction of guanine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Ethylguanine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form 8-oxo-ethylguanine.

    Reduction: Reduction reactions can potentially remove the ethyl group, reverting it to guanine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

    Oxidation: 8-oxo-ethylguanine

    Reduction: Guanine

    Substitution: Various substituted guanine derivatives depending on the nucleophile used.

Mechanism of Action

The primary mechanism by which 8-Ethylguanine exerts its effects is through the disruption of normal base pairing in DNA. The ethyl group can cause steric hindrance, leading to mispairing during DNA replication. This can result in mutations, which are often studied to understand the mutagenic potential of alkylating agents. The compound can also be recognized and excised by DNA repair enzymes, making it a useful tool for studying DNA repair pathways.

Comparison with Similar Compounds

    9-Ethylguanine: Similar in structure but with the ethyl group at the ninth position.

    8-Methylguanine: Contains a methyl group instead of an ethyl group at the eighth position.

    8-Oxoguanine: An oxidized form of guanine without the ethyl group.

Uniqueness: 8-Ethylguanine is unique due to its specific ethyl modification, which provides distinct steric and electronic effects compared to other alkylated or oxidized guanine derivatives. This makes it particularly valuable for studying the specific impacts of ethylation on DNA structure and function.

Properties

IUPAC Name

2-amino-8-ethyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLJLHQYAGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566380
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113193-97-8
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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